H-Lys-Leu-OH

Description

Lys-Leu has been reported in Brassica napus, Panax ginseng, and Saccharomyces cerevisiae with data available.

Structure

3D Structure

Properties

CAS No. |

7369-79-1 |

|---|---|

Molecular Formula |

C12H25N3O3 |

Molecular Weight |

259.35 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C12H25N3O3/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18)/t9-,10-/m0/s1 |

InChI Key |

ATIPDCIQTUXABX-UWVGGRQHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N |

physical_description |

Solid |

sequence |

KL |

Synonyms |

L-Lys-Leu L-lysyl-leucine lysyl-leucine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of H-Lys-Leu-OH (Lysyl-Leucine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Lys-Leu-OH, also known as Lysyl-Leucine, is a dipeptide composed of the amino acids L-lysine and L-leucine.[1] This document provides a comprehensive overview of its chemical structure. A detailed description of the constituent amino acids and the formation of the peptide bond is provided. Quantitative physicochemical data are summarized, and a visualization of the molecular structure is presented to aid in research and development applications.

Chemical Identity and Structure

This compound is a dipeptide formed from the condensation of two essential amino acids, L-lysine and L-leucine.[1] The notation "H-" signifies a free amino group (-NH₂) at the N-terminus, which belongs to the lysine residue. The "-OH" signifies a free carboxyl group (-COOH) at the C-terminus, belonging to the leucine residue.

The systematic IUPAC name for this dipeptide is (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid.[1]

Constituent Amino Acids

-

L-Lysine (Lys, K): Lysine is a basic, α-amino acid. Its structure includes an α-amino group, an α-carboxylic acid group, and a side chain containing a butyl group terminated with an amino group (ε-amino group). This side chain gives lysine its basic properties.

-

L-Leucine (Leu, L): Leucine is an essential α-amino acid with a non-polar, aliphatic isobutyl side chain.[2][3] It is a branched-chain amino acid (BCAA).

Peptide Bond Formation

The formation of this compound involves a dehydration synthesis reaction, creating a peptide bond. The α-carboxyl group of L-lysine condenses with the α-amino group of L-leucine. This reaction results in the loss of one water molecule and the formation of a covalent amide linkage (-CO-NH-) between the two amino acid residues.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅N₃O₃ | [1][4] |

| Molecular Weight | 259.35 g/mol | [4][5] |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid | [1] |

| CAS Number | 7369-79-1 | [1][4] |

| Synonyms | Lys-Leu, L-lysyl-L-leucine, Lysylleucine | [1] |

Experimental Protocols: Synthesis Methodology

Conceptual Protocol for Dipeptide Synthesis (Solution-Phase)

The synthesis of this compound is typically achieved through peptide coupling chemistry. A generalized protocol involves the following key steps:

-

Protection of Functional Groups: To ensure specific peptide bond formation between the α-carboxyl of lysine and the α-amino of leucine, other reactive functional groups must be protected.

-

The α-amino and ε-amino groups of lysine are protected, often with Fmoc (Fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.

-

The carboxyl group of leucine is protected, typically as a methyl or ethyl ester.

-

-

Activation of Carboxyl Group: The free α-carboxyl group of the N-terminally protected lysine is activated using a coupling reagent (e.g., DCC, HBTU, HATU). This converts the hydroxyl of the carboxyl group into a better leaving group, facilitating nucleophilic attack.

-

Peptide Bond Formation (Coupling): The activated lysine derivative is reacted with the C-terminally protected leucine. The free α-amino group of leucine attacks the activated carboxyl carbon of lysine, forming the peptide bond.

-

Deprotection: The protecting groups are sequentially removed from the newly formed dipeptide. The choice of deprotection reagents depends on the protecting groups used (e.g., piperidine for Fmoc, trifluoroacetic acid for Boc). This step yields the final this compound dipeptide.

-

Purification: The final product is purified from byproducts and unreacted starting materials, typically using techniques like recrystallization or reversed-phase high-performance liquid chromatography (RP-HPLC).

Molecular Structure Visualization

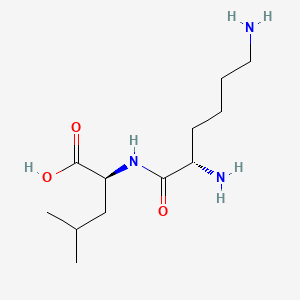

The following diagram illustrates the chemical structure of this compound, detailing the arrangement of its constituent atoms and the peptide bond linking the lysine and leucine residues.

Caption: 2D chemical structure of this compound.

References

- 1. Lysyl-Leucine | C12H25N3O3 | CID 7016103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Leucine - Wikipedia [en.wikipedia.org]

- 3. rapidnovor.com [rapidnovor.com]

- 4. This compound 97% | CAS: 7369-79-1 | AChemBlock [achemblock.com]

- 5. Leucyl-lysine | C12H25N3O3 | CID 9816627 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Nexus of H-Lys-Leu-OH: A Technical Guide to its Multifaceted Roles

For Immediate Release

Shanghai, China – December 14, 2025 – The dipeptide H-Lys-Leu-OH, also known as Lysyl-Leucine, is emerging as a significant biomolecule with a diverse range of biological activities. This technical guide provides an in-depth analysis of its functions, supported by quantitative data, detailed experimental methodologies, and visual representations of its proposed signaling pathways, intended for researchers, scientists, and professionals in drug development.

Abstract

This compound is a dipeptide composed of the essential amino acids lysine and leucine. Recent studies have elucidated its involvement in critical cellular processes, including cell proliferation, apoptosis, and the oxidative stress response. It has demonstrated notable antioxidant and anti-glycation properties, contributing to an extended lifespan in model organisms. Furthermore, emerging evidence suggests its role in modulating cellular signaling cascades, positioning it as a molecule of interest for therapeutic and nutraceutical applications. This document synthesizes the current understanding of this compound's biological significance.

Core Biological Activities

The biological relevance of this compound is underscored by its impact on fundamental cellular and physiological processes. Key activities include its antioxidant and anti-aging effects, as well as its influence on cell survival and proliferation.

Antioxidant and Anti-aging Properties

This compound exhibits significant antioxidant capabilities by scavenging harmful reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a key factor in the aging process and the pathogenesis of numerous diseases. Studies in the nematode Caenorhabditis elegans have shown that treatment with this dipeptide leads to a notable extension of lifespan, underscoring its anti-aging potential.

Regulation of Cell Proliferation and Apoptosis

In organotypic cultures of rat spleen tissue, this compound has been observed to stimulate cell proliferation. This is evidenced by an increase in the expression of the proliferation marker Ki67. Concurrently, the dipeptide has been shown to decrease the expression of the tumor suppressor protein p53, a key regulator of apoptosis, suggesting a role in promoting cell survival.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the biological effects of this compound.

| Parameter | Organism/System | Concentration | Result |

| Cell Proliferation | |||

| Ki67 Expression Increase | Rat Spleen Organ Culture | 0.01 ng/mL | 48 ± 10% increase compared to control |

| Ki67 Expression Increase | Rat Spleen Organ Culture | 0.05 ng/mL | 37 ± 8% increase compared to control |

| Apoptosis | |||

| p53 Expression Decrease | Rat Spleen Organ Culture | 0.01 ng/mL | 35 ± 11% decrease compared to control |

| p53 Expression Decrease | Rat Spleen Organ Culture | 0.05 ng/mL | 27 ± 6% decrease compared to control |

| Lifespan Extension | |||

| Mean Lifespan Increase | C. elegans | Not Specified | 20.9% increase compared to control |

| Antioxidant Activity | |||

| Superoxide Radical Scavenging | In vitro assay | Not Specified | Higher than Lys-Leu (KL) dipeptide |

| DPPH Radical Scavenging | In vitro assay | Not Specified | Exhibited scavenging activity |

| Hydroxyl Radical Scavenging | In vitro assay | Not Specified | Exhibited scavenging activity |

Table 1: Summary of Quantitative Biological Effects of this compound.

| Dipeptide | Assay | IC50 Value (mM) |

| Lys-His | Superoxide Anion Scavenging | 2.5 |

| Lys-His | Hydroxyl Radical Scavenging | 1.02 |

Table 2: Comparative IC50 Values for Antioxidant Activity of a Similar Dipeptide. [1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Organotypic Rat Spleen Culture

This protocol is designed to maintain the three-dimensional structure and cellular interactions of spleen tissue in vitro, allowing for the study of cellular responses to external stimuli.

-

Tissue Preparation: Spleens are aseptically harvested from 3-month-old rats. The tissue is cut into explants of approximately 1-2 mm³.

-

Culture Medium: The explants are cultured in a medium consisting of RPMI-1640, supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment: this compound is dissolved in the culture medium to achieve final concentrations ranging from 0.001 to 10 ng/mL.

-

Incubation: The cultures are maintained in a humidified incubator at 37°C with 5% CO₂ for 48-72 hours.

-

Analysis: Following incubation, the tissue explants are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Immunohistochemistry is then performed using antibodies against Ki67 and p53 to assess cell proliferation and apoptosis, respectively.

Caenorhabditis elegans Lifespan Assay

This assay is a standard method for evaluating the effects of compounds on the lifespan of the nematode C. elegans.

-

Worm Synchronization: A population of age-synchronized adult worms is obtained by allowing gravid hermaphrodites to lay eggs on nematode growth medium (NGM) plates seeded with E. coli OP50. The adult worms are then removed.

-

Treatment: The synchronized L4 larvae are transferred to fresh NGM plates containing the this compound dipeptide mixed into the medium or supplied with the bacterial food source. A control group is maintained on standard NGM plates.

-

Lifespan Scoring: The worms are transferred to fresh plates daily for the first few days of adulthood to separate them from their progeny. The viability of the worms is scored every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

Reactive Oxygen Species (ROS) Scavenging Assays

These in vitro assays are used to quantify the antioxidant capacity of a compound.

-

A solution of DPPH in methanol is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

-

Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulfate-NADH system.

-

The reaction mixture contains NADH, phenazine methosulfate, and nitroblue tetrazolium (NBT).

-

Various concentrations of this compound are added to the reaction mixture.

-

The reduction of NBT by superoxide radicals to form formazan is measured spectrophotometrically at 560 nm. The inhibition of formazan formation indicates superoxide scavenging activity.

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under active investigation, current evidence points towards the involvement of the Calcium-Sensing Receptor (CaSR) and potentially the mTOR pathway, due to its leucine component.

Proposed Calcium-Sensing Receptor (CaSR) Activation Pathway

Dipeptides have been shown to activate the CaSR on the basolateral membrane of intestinal epithelial cells. This activation is proposed to trigger a downstream signaling cascade that enhances dipeptide absorption.

References

The Natural Occurrence and Biological Significance of Lysyl-Leucine: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The dipeptide lysyl-leucine, a molecule comprised of the essential amino acids lysine and leucine, is increasingly recognized for its presence in various natural sources and its potential biological activities. As a product of protein hydrolysis, its occurrence is widespread, and its constituent amino acids are key players in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the natural occurrence of lysyl-leucine, detailed methodologies for its detection and quantification, and an exploration of its known and potential biological roles, with a particular focus on cellular signaling pathways.

Natural Occurrence of Lysyl-Leucine

Lysyl-leucine is found in a variety of food products, particularly those that have undergone fermentation or aging processes, which facilitate the breakdown of proteins into smaller peptides and amino acids. It is also present as a constituent of larger proteins in numerous organisms.

Occurrence in Food Products

The concentration of lysyl-leucine can vary significantly depending on the food source, processing methods, and duration of aging or fermentation. Quantitative data from available literature is summarized in the table below.

| Food Product | Form | Concentration | Reference |

| Jinhua Ham | Leu-Lys | ~118 µg/g | [1] |

| Fermented Soybean | Lys-Leu | ~50 µg/g | [1] |

| Spanish Dry-Cured Ham | Lys-Leu | Present | [2] |

Endogenous Occurrence

While comprehensive quantitative data on endogenous lysyl-leucine levels in human tissues and fluids are limited, studies on dipeptide distribution in mammalian systems suggest their presence in various organs as intermediates of protein turnover. Research in animal models has shown organ-specific dipeptide profiles, indicating that the concentration of dipeptides like lysyl-leucine may vary between tissues such as the muscle, liver, and brain[3][4]. The transport of lysine and leucine across the blood-brain barrier has been documented, suggesting the potential for their dipeptides to be present in the central nervous system[5].

Experimental Protocols for Detection and Quantification

The accurate detection and quantification of lysyl-leucine in complex biological matrices require sensitive and specific analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose.

Sample Preparation and Extraction

The extraction of dipeptides from biological samples is a critical step to remove interfering substances and enrich the analyte of interest.

Protocol for Extraction from Meat Samples: [2][6][7]

-

Homogenization: Homogenize 50 g of the meat sample with 200 mL of 0.01 N HCl in a stomacher for 8 minutes at 4°C.

-

Centrifugation and Filtration: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C and filter the supernatant through glass wool.

-

Protein Precipitation: Add three volumes of ethanol to the filtrate and incubate at 4°C for 20 hours to precipitate proteins.

-

Second Centrifugation and Evaporation: Centrifuge again at 12,000 x g for 20 minutes at 4°C. Evaporate the ethanol from the supernatant.

-

Lyophilization: Lyophilize the resulting aqueous extract to obtain the crude peptide fraction.

-

Reconstitution: Resuspend the lyophilized powder in ultrapure water for further analysis.

Workflow for Sample Extraction from Meat:

UPLC-MS/MS Quantification

This method allows for the sensitive and specific quantification of multiple dipeptides simultaneously.

Instrumentation and Conditions (adapted from[3][8]):

-

UPLC System: A system capable of binary gradient elution.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar dipeptides.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from high organic to high aqueous mobile phase.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for lysyl-leucine.

Derivatization (Optional):

For enhanced sensitivity and chromatographic retention, pre-column derivatization can be employed. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be used to label the primary and secondary amines of the dipeptides[8].

UPLC-MS/MS Analysis Workflow:

References

- 1. [PDF] Potential role of leucine metabolism in the leucine-signaling pathway involving mTOR. | Semantic Scholar [semanticscholar.org]

- 2. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Amino acid transport across the human blood-CSF barrier. An evaluation graph for amino acid concentrations in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A quantitative method for detecting meat contamination based on specific polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

The Dipeptide H-Lys-Leu-OH: A Technical Guide to its Potential Functions in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Lys-Leu-OH, composed of the essential amino acids L-lysine and L-leucine, is emerging as a molecule of interest in cellular metabolism and signaling. While direct research on this compound is in its early stages, the well-documented roles of its constituent amino acids provide a strong foundation for understanding its potential biological activities. This technical guide synthesizes the current knowledge, offering insights into the hypothesized functions of this compound in cellular pathways, supported by data on related peptides and its individual amino acid components. This document aims to serve as a resource for researchers and professionals in drug development, providing a framework for future investigation into the therapeutic potential of this dipeptide.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, ranging from nutrient absorption to cell signaling.[1] this compound, a dipeptide of L-lysine and L-leucine, is of particular interest due to the critical roles these amino acids play in fundamental cellular processes. Leucine is a potent activator of the mTOR signaling pathway, a master regulator of cell growth and protein synthesis, while lysine is crucial for protein structure and function through extensive post-translational modifications.[2][3] This guide explores the potential cellular functions of this compound, drawing upon existing research on its isomer, L-Leu-Lys, and the well-established pathways of its constituent amino acids.

Potential Cellular Functions and Signaling Pathways

The biological effects of this compound are likely mediated through two primary mechanisms: 1) transport into the cell followed by hydrolysis into L-lysine and L-leucine, thereby influencing their respective pathways, or 2) direct interaction of the intact dipeptide with cellular components.

Modulation of the mTOR Signaling Pathway

Leucine is a well-established, potent activator of the mammalian target of rapamycin (mTOR) pathway, a central signaling cascade that integrates signals from nutrients, growth factors, and cellular energy status to regulate cell growth, proliferation, and metabolism.[2][4] It is highly probable that this compound, upon cellular uptake and hydrolysis, releases leucine, which can then stimulate mTORC1 activity.

-

Mechanism of Leucine-Mediated mTORC1 Activation: Leucine activates mTORC1 by binding to its intracellular sensor, Sestrin2, which leads to the dissociation of the GATOR2 complex from GATOR1. This allows for the Rag GTPases to become GTP-loaded and recruit mTORC1 to the lysosomal surface, where it is activated by Rheb.

-

Downstream Effects: Activated mTORC1 phosphorylates several downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.

Figure 1: Hypothesized mTOR signaling pathway activation by this compound.

Antioxidant and Anti-glycation Activities

Studies on the dipeptides Leu-Lys (LK) and Lys-Leu (KL) have demonstrated their antioxidant and anti-glycation properties in vitro.[5] In a study using C. elegans, both dipeptides extended lifespan, with LK showing a more pronounced effect.[5] LK was also found to reduce intracellular reactive oxygen species (ROS) and suppress the formation of advanced glycation end products (AGEs), which are implicated in aging and various pathologies.[5]

| Dipeptide | Mean Lifespan Extension in C. elegans | Reference |

| Leu-Lys (LK) | 20.9% | [5] |

| Lys-Leu (KL) | 11.7% | [5] |

Table 1: Effects of Leu-Lys and Lys-Leu on the lifespan of C. elegans.

Influence on Cell Proliferation and Apoptosis

Research on the isomer L-Leu-Lys has shown its ability to stimulate cell proliferation in organotypic tissue cultures of rat spleen.[6] This effect was associated with an increase in the expression of the proliferation marker Ki67 and a decrease in the expression of the tumor suppressor p53.[6] These findings suggest a potential role for Lys-Leu dipeptides in regulating the cell cycle and apoptosis.

| Dipeptide | Concentration Range | Effect on Cell Proliferation | Ki67 Expression | p53 Expression | Reference |

| L-Leu-Lys | 0.001 - 10 ng/ml | Stimulating | Increased | Decreased | [6] |

Table 2: Effects of L-Leu-Lys on cell proliferation and apoptosis markers in rat spleen tissue culture.

Role in Protein Structure and Function via Lysine Metabolism

Upon hydrolysis, the lysine component of this compound can be incorporated into proteins, where its side chain is a target for a wide array of post-translational modifications (PTMs).[3] These PTMs, including acetylation, methylation, ubiquitination, and SUMOylation, are critical for regulating protein stability, localization, and activity, thereby influencing numerous signaling pathways.[3]

Experimental Protocols

Detailed experimental protocols for the direct study of this compound are not yet established in the literature. However, based on the methodologies used for its constituent amino acids and related peptides, the following protocols can be adapted.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines based on the research question (e.g., muscle cells for mTOR signaling, immune cells for proliferation assays).

-

Culture Conditions: Maintain cells in standard culture medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS). Treat cells with a range of concentrations of the dipeptide for various time points.

Western Blotting for mTOR Pathway Analysis

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, phospho-S6K1, phospho-4E-BP1) and their total protein counterparts.

-

Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Analysis: Quantify band intensities using densitometry software.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with this compound for the desired duration.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

In Vitro Antioxidant Activity (DPPH Assay)

-

Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH scavenging activity.

Figure 2: A proposed experimental workflow for investigating this compound functions.

Conclusion and Future Directions

The dipeptide this compound holds significant potential as a bioactive molecule, primarily through the established cellular functions of its constituent amino acids, L-lysine and L-leucine. The hypothesized roles in modulating mTOR signaling, exhibiting antioxidant properties, and influencing cell proliferation warrant further investigation. Future research should focus on elucidating the specific mechanisms of action of the intact dipeptide, its transport and metabolism, and its efficacy in various in vitro and in vivo models. Such studies will be crucial for unlocking the therapeutic potential of this compound in areas such as metabolic disorders, age-related diseases, and immunology.

References

- 1. Peptide - Wikipedia [en.wikipedia.org]

- 2. Leucine - Wikipedia [en.wikipedia.org]

- 3. Why always lysine? The ongoing tale of one of the most modified amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. appliedcellbiology.com [appliedcellbiology.com]

Chemical and Physical Properties

An In-depth Technical Guide to H-Lys-Leu-OH

This technical guide provides a comprehensive overview of the dipeptide this compound (L-lysyl-L-leucine), including its chemical properties, synthesis, and biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

This compound is a dipeptide composed of the essential amino acids L-lysine and L-leucine.[1] Its chemical identity is well-defined, and its properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7369-79-1 | [2] |

| Molecular Formula | C12H25N3O3 | [2] |

| Molecular Weight | 259.35 g/mol | [2] |

| IUPAC Name | L-lysyl-L-leucine | [2] |

| SMILES | CC(C)C--INVALID-LINK--NC(--INVALID-LINK--N)=O | [2] |

| Purity | Typically ≥97% | [2] |

Synthesis of this compound

The chemical synthesis of this compound is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general methodology for the synthesis of this compound.

-

Resin Selection and Preparation : A Wang resin or 2-chlorotrityl chloride resin is suitable for synthesizing a peptide with a C-terminal carboxylic acid. The first amino acid, Fmoc-Leu-OH, is loaded onto the resin.

-

SPPS Cycle : The synthesis proceeds from the C-terminus (Leucine) to the N-terminus (Lysine) through repetitive cycles. Each cycle consists of two main steps:

-

Fmoc-Deprotection : The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Coupling : The next N-terminally protected amino acid, Fmoc-Lys(Boc)-OH, is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected amino acid on the resin. The Boc (tert-butyloxycarbonyl) group protects the epsilon-amino group of the lysine side chain.

-

-

Cleavage and Deprotection : Once the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (e.g., Boc) are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification and Characterization : The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Biological Activities and Applications

This compound and its isomer, H-Leu-Lys-OH, have demonstrated a range of biological activities, making them subjects of interest for nutritional science, pharmacology, and drug development.

Anti-aging and Antioxidant Effects

Studies using the model organism Caenorhabditis elegans have shown that dipeptides composed of leucine and lysine exhibit antioxidant and antiglycation properties.[3]

-

Lifespan Extension : Treatment with the isomeric dipeptide Leu-Lys (LK) prolonged both the mean and maximum lifespan of C. elegans.[3]

-

Stress Reduction : The dipeptide was found to suppress intracellular Reactive Oxygen Species (ROS) and reduce blue autofluorescence, which is an indicator of aging and glycation in C. elegans.[3] These findings suggest that Lys-Leu dipeptides could be valuable as functional food ingredients with anti-aging potential.[3]

Table 2: Effects of Leu-Lys Dipeptide on C. elegans Lifespan and Aging Markers

| Parameter | Observation |

| Mean Lifespan | Significantly prolonged |

| Maximum Lifespan | Significantly prolonged |

| Intracellular ROS | Suppressed |

| Blue Autofluorescence (Aging Marker) | Suppressed |

Data sourced from a study on the isomeric dipeptide Leu-Lys.[3]

Regulation of Muscle Protein Synthesis

Research in aquaculture has highlighted the nutritional benefits of Lys-Leu dipeptides over their free amino acid counterparts. A study on turbot (Scophthalmus maximus) demonstrated that dietary supplementation with Lys-Leu dipeptide is utilized more efficiently for growth and muscle development.[4][5]

-

Improved Growth Performance : Compared to diets supplemented with crystalline (free) amino acids, the Lys-Leu dipeptide group showed a significantly higher protein efficiency ratio.[5]

-

Modulation of Gene Expression : The dipeptide significantly influenced the expression of genes related to muscle protein metabolism.[4] Specifically, the expression of key genes in the protein synthesis pathway, such as Akt2, TOR, and S6k1, was highest in the dipeptide-fed group.[4]

Table 3: Relative Gene Expression in Turbot Muscle

| Gene | Function | Relative Expression (Dipeptide vs. Free AAs) |

| Akt2 | Cell survival, protein synthesis | Highest in dipeptide group |

| TOR | Master regulator of cell growth | Highest in dipeptide group |

| S6k1 | Promotes protein synthesis | Highest in dipeptide group |

| MuRF1 | Muscle protein degradation (atrophy) | Lower in dipeptide group |

Data adapted from Wei et al., 2020.[4]

Cell Proliferation

The isomeric dipeptide L-Leu-Lys has been shown to have a stimulatory effect on cell proliferation in organotypic tissue cultures of rat spleen.[6] At very low concentrations (0.001 - 10 ng/ml), the dipeptide increased the expression of the proliferation marker Ki67 and decreased the expression of the tumor suppressor p53.[6] This suggests a potential role in regulating cell cycle and tissue growth.

Conclusion

This compound is a dipeptide with significant biological activities that warrant further investigation. Its defined chemical properties and established synthesis protocols facilitate its use in research. The observed anti-aging, antioxidant, and muscle growth-promoting effects position this compound and related dipeptides as promising candidates for applications in nutritional supplements, functional foods, and therapeutic development. Future research should focus on elucidating the precise molecular mechanisms underlying its effects in mammalian systems and exploring its potential in clinical settings.

References

- 1. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 7369-79-1 | AChemBlock [achemblock.com]

- 3. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot (Scophthalmus maximus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. appliedcellbiology.com [appliedcellbiology.com]

An In-depth Technical Guide to the Molecular Weight of L-lysyl-L-leucine

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of the dipeptide L-lysyl-L-leucine. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. This document outlines the key quantitative data, a detailed experimental protocol for molecular weight determination, and logical diagrams to illustrate core concepts.

Quantitative Data Summary

The physicochemical properties of L-lysyl-L-leucine have been computationally determined and are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Weight | 259.35 g/mol | PubChem[1] |

| Monoisotopic Mass | 259.18959167 Da | PubChem[1] |

| Molecular Formula | C₁₂H₂₅N₃O₃ | PubChem[1] |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid | PubChem[1] |

| Topological Polar Surface Area | 118 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 9 | PubChem[1] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise molecular weight of L-lysyl-L-leucine can be experimentally verified using Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS). This technique is highly sensitive and provides accurate mass measurements.

Objective: To determine the monoisotopic mass of L-lysyl-L-leucine.

Materials:

-

L-lysyl-L-leucine standard

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Formic acid (FA)

-

ESI-TOF Mass Spectrometer

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of L-lysyl-L-leucine at a concentration of 1 mg/mL in HPLC-grade water.

-

From the stock solution, prepare a working solution of 10 µg/mL by diluting with a solvent mixture of 50:50 (v/v) acetonitrile and water, containing 0.1% formic acid. The formic acid aids in the ionization process by promoting protonation.

-

-

Instrumentation Setup:

-

Calibrate the ESI-TOF mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the instrument to positive ion mode, as the amino groups in the dipeptide are readily protonated.

-

Key instrument parameters:

-

Capillary Voltage: 3.5 kV

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow (N₂): 600 L/hr

-

Mass Range: 100-500 m/z

-

-

-

Sample Infusion and Data Acquisition:

-

Infuse the prepared sample solution directly into the ESI source at a constant flow rate of 10 µL/min using a syringe pump.

-

Acquire mass spectra over the specified m/z range. The data acquisition software will record the intensity of ions at each mass-to-charge ratio.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum. In positive ion mode, L-lysyl-L-leucine is expected to be detected primarily as the singly protonated molecular ion [M+H]⁺.

-

Identify the peak corresponding to the [M+H]⁺ ion. Its m/z value will be approximately 260.1968 (259.1896 Da + 1.0072 Da for H⁺).

-

The experimentally determined mass can then be compared to the theoretical monoisotopic mass (259.18959167 Da) to confirm the identity and purity of the compound.[1]

-

Visualizations

The following diagrams illustrate the logical and experimental workflows related to the molecular weight of L-lysyl-L-leucine.

References

The Biological Nexus: A Technical Guide to the Bioactivity of Leucine-Containing Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dipeptides, comprising two amino acids linked by a peptide bond, are increasingly recognized not merely as metabolic intermediates but as potent bioactive molecules. Their enhanced absorption kinetics via specific transporters like PepT1 and PepT2, compared to free-form amino acids, positions them as entities of significant pharmacological interest. Among these, dipeptides containing the essential branched-chain amino acid leucine are of particular importance. Leucine itself is a critical regulator of pivotal cellular processes, most notably the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, which governs cell growth, protein synthesis, and metabolism.[1][2][3] This guide provides an in-depth exploration of the multifaceted biological activities of leucine-containing dipeptides, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways they modulate.

Enhanced Anabolic Signaling and Muscle Protein Synthesis

Perhaps the most well-documented activity of a leucine-containing dipeptide is the potent stimulation of muscle protein synthesis by dileucine (Leu-Leu). Research indicates that dileucine is more effective than its constituent monomer, free leucine, in promoting anabolic processes.

Mechanism of Action: The mTORC1 Signaling Pathway

Leucine-containing dipeptides, particularly dileucine, exert their anabolic effects primarily through the activation of the mTORC1 signaling pathway.[4][5] Upon entering the cell, dileucine appears to be a more potent activator of this pathway than leucine alone. The activation of mTORC1 initiates a cascade that phosphorylates key downstream effectors, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), culminating in increased mRNA translation and protein synthesis.[4][6]

Quantitative Data: Dileucine vs. Leucine

Studies directly comparing the effects of dileucine and leucine ingestion have demonstrated the superior efficacy of the dipeptide form in stimulating muscle protein synthesis (MPS).

| Parameter | Leucine Ingestion (2g) | Dileucine Ingestion (2g) | Outcome | Reference |

| Muscle Protein Synthesis | No significant increase | 42% greater synthesis than leucine | Dileucine is a more potent anabolic trigger. | [7] |

| Cumulative MPS (0-180 min) | 0.047 ± 0.029 %·h⁻¹ | 0.075 ± 0.032 %·h⁻¹ | Significant increase with dileucine (P=0.023). | [4] |

| Muscle Protein Breakdown | No significant difference | No significant difference | Anabolic effect is driven by synthesis, not breakdown inhibition. | [4][7] |

| Plasma Dileucine AUC | Baseline | Significantly increased (P=0.013) | Dileucine is absorbed intact into circulation. | [4] |

Experimental Protocol: Human Muscle Protein Turnover Study

The following protocol outlines the methodology used to quantify the effects of dileucine on muscle metabolism in human subjects.[4][7]

-

Subject Recruitment: Healthy young male participants (n=10) were recruited for a randomized, double-blind, crossover study.[4][7]

-

Fasting: Participants underwent a 12-hour overnight fast before the trial.[7]

-

Isotope Infusion: A primed, continuous intravenous infusion of stable isotopes (L-[ring-¹³C₆]phenylalanine and L-[¹⁵N]phenylalanine) was initiated to trace muscle protein synthesis and breakdown, respectively.[4]

-

Baseline Biopsy: A baseline muscle biopsy was taken from the vastus lateralis muscle.

-

Intervention: Participants consumed a beverage containing either 2 grams of free leucine or 2 grams of dileucine.[4][7]

-

Serial Biopsies & Blood Sampling: Additional muscle biopsies were collected at 30, 60, and 180 minutes post-ingestion.[7] Blood samples were taken at regular intervals throughout the 3-hour post-ingestion period.[8]

-

Analysis: Muscle tissue was analyzed for isotopic enrichment to calculate the fractional synthetic rate (FSR) of myofibrillar proteins. Plasma samples were analyzed for amino acid and dipeptide concentrations.[4]

Antioxidant and Anti-aging Activities

Certain leucine-containing dipeptides exhibit significant antioxidant and antiglycation properties, suggesting their potential as functional food ingredients or therapeutic agents against age-related decline.

Bioactivities of Leucine-Lysine Dipeptides

Dipeptides composed of leucine and lysine (Leu-Lys and Lys-Leu) have demonstrated notable bioactivity in both in vitro and in vivo models.[9] These activities are attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit the formation of advanced glycation end products (AGEs).[9]

| Dipeptide | Activity | Quantitative Result | Model System | Reference |

| Leu-Lys (LK) | Lifespan Extension | 20.9% increase in mean lifespan | C. elegans | [9] |

| Lys-Leu (KL) | Lifespan Extension | 11.7% increase in mean lifespan | C. elegans | [9] |

| Leu-Lys (LK) | ROS Reduction | Significantly decreased intracellular ROS and superoxide levels | C. elegans | [9] |

| Leu-Lys & Lys-Leu | Antiglycation | Significantly inhibited AGEs formation | BSA-glucose model | [9] |

| Leu-Lys (LK) | Antioxidant | Higher superoxide radical scavenging activity than KL | In vitro assay | [9] |

Experimental Protocols

This assay measures the ability of a compound to act as a free radical scavenger.[9]

-

Reagent Preparation: Prepare a 100 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol. Prepare dipeptide solutions at a concentration of 10 mg/mL.[9]

-

Reaction: Mix the dipeptide solution with the DPPH solution and incubate at room temperature (20-25°C) for 20 minutes in the dark.[9]

-

Measurement: Measure the absorbance of the mixture at 520 nm using a spectrophotometer. Ethanol is used as a control.[9]

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.[9]

This assay evaluates the inhibition of advanced glycation end product (AGE) formation.[9]

-

Model System: A solution of bovine serum albumin (BSA, 30 mg/mL) and D-glucose (0.6 M) in phosphate buffer (pH 7.2) is used.[9]

-

Incubation: The BSA-glucose mixture is incubated with the dipeptide solution (final concentration, 1 mg/mL) at a controlled temperature.[9]

-

Fluorescence Measurement: At various time points, the specific fluorescence of AGEs is measured (e.g., excitation at 370 nm, emission at 440 nm).

-

Analysis: A significant reduction in fluorescence intensity in the presence of the dipeptide compared to the control (BSA-glucose only) indicates antiglycation activity.[9]

Immunomodulatory Effects and Gut Health

Leucine and its dipeptides play a role in regulating immune responses and maintaining intestinal homeostasis. This includes modulating macrophage polarization and enhancing mucosal immunity.

Macrophage Polarization

Leucine can promote the polarization of macrophages towards the anti-inflammatory M2 phenotype, which is crucial for resolving inflammation and tissue repair. This action is mediated through the mTORC1 pathway, which in turn activates the liver X receptor α (LXRα).[10]

Intestinal Barrier Function

Dietary leucine supplementation has been shown to improve intestinal health by stimulating the secretion of Secretory Immunoglobulin A (SIgA), a key component of mucosal immunity.[11][12] This effect is also linked to the activation of the mTOR pathway and may be associated with beneficial shifts in the gut microbiota, such as an increase in the Firmicutes to Bacteroidetes ratio.[11]

| Intervention | Key Finding | Mechanism | Model | Reference |

| 1.0% Leucine Diet | Increased SIgA secretion in the ileum | Activation of mTOR and p70S6K1 expression | Mice | [11][12] |

| 1.0% Leucine Diet | Shift in Firmicutes:Bacteroidetes ratio | Modulation of gut microbiota | Mice | [11] |

Antimicrobial Activity of D-Leucine Containing Peptides

The strategic incorporation of D-leucine into peptide sequences is a powerful method for enhancing antimicrobial potency while mitigating toxicity to mammalian cells. The D-isomer confers resistance to proteolytic degradation, increasing the peptide's half-life and therapeutic potential.[13]

Quantitative Data: Brevinin-1OS Analogues

A study on the antimicrobial peptide Brevinin-1OS (B1OS) demonstrated that adding a D-leucine residue (B1OS-D-L) dramatically improved its therapeutic profile compared to the parent peptide and an L-leucine analogue (B1OS-L).[13][14]

| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | Hemolytic Activity (HC₅₀, µM) | Therapeutic Index | Reference |

| B1OS (Parent) | 32 | 64 | >128 | Low | [13][14] |

| B1OS-L | 2 | 4 | 29.92 | Moderate | [14][15] |

| B1OS-D-L | 2 | 4 | 74.5 | High | [14][15] |

MIC: Minimum Inhibitory Concentration (lower is more potent). HC₅₀: 50% Hemolytic Concentration (higher is safer).

Experimental Protocols

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Bacterial Culture: Grow bacteria (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: Prepare two-fold serial dilutions of the test peptide in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

This assay measures the peptide's toxicity to red blood cells.[14][15]

-

Erythrocyte Preparation: Obtain fresh red blood cells (e.g., horse erythrocytes) and wash them with a buffered saline solution (e.g., PBS). Prepare a 2% suspension.[15]

-

Peptide Incubation: In a 96-well plate, mix serial dilutions of the peptide with the erythrocyte suspension.

-

Controls: Use PBS as a negative control (0% hemolysis) and a surfactant like Triton X-100 as a positive control (100% hemolysis).

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.

-

Measurement: Centrifuge the plate and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 570 nm).

-

Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC₅₀ is the concentration of peptide that causes 50% hemolysis.[15]

Conclusion

Leucine-containing dipeptides are emerging as a class of molecules with diverse and potent biological activities. Dileucine demonstrates superior anabolic properties compared to free leucine, making it a prime candidate for applications in clinical nutrition and sports science.[7] Other sequences, such as Leu-Lys, exhibit significant antioxidant and anti-aging potential.[9] Furthermore, the incorporation of D-leucine into peptide backbones represents a viable strategy for developing novel antimicrobial agents with improved safety profiles.[13][14] The common mechanistic thread for many of these activities is the modulation of the mTOR signaling pathway, highlighting its central role in mediating the effects of these dipeptides.[5] Future research should continue to explore the vast chemical space of leucine-containing dipeptides to uncover new therapeutic applications and further elucidate their precise mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Leucine - Wikipedia [en.wikipedia.org]

- 4. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 7. Study identifies molecule that stimulates muscle-building – News Bureau [news.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leucine alleviates cytokine storm syndrome by regulating macrophage polarization via the mTORC1/LXRα signaling pathway [elifesciences.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Characteristics of the H-Lys-Leu-OH Peptide Bond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the peptide bond in the dipeptide H-Lys-Leu-OH (Lys-Leu). It delves into the structural and physicochemical properties of this specific peptide linkage, outlines detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis. This document is intended to be a valuable resource for professionals in the fields of peptide chemistry, pharmacology, and drug development.

Core Characteristics of the this compound Peptide Bond

The peptide bond is a covalent chemical bond formed between the carboxyl group of one amino acid and the amino group of another. In the case of this compound, this amide linkage is formed between the alpha-carboxyl group of L-lysine and the alpha-amino group of L-leucine.

Physicochemical Properties

The fundamental properties of the this compound dipeptide are crucial for understanding its behavior in biological systems and for its application in drug development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₅N₃O₃ | [1] |

| Molecular Weight | 259.35 g/mol | [1] |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoic acid | [1] |

| Synonyms | Lys-Leu, L-Lysyl-L-leucine | [1] |

| Computed XLogP3 | -3.0 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 9 | [1] |

Peptide Bond Geometry and Conformation

The peptide bond exhibits a partial double bond character due to resonance, which restricts rotation around the C-N bond and enforces a planar, rigid structure.[2] This planarity is a key determinant of the secondary structure of peptides and proteins.

| Parameter | Typical Value | Description |

| C-N Bond Length | ~1.33 Å | Shorter than a typical C-N single bond (~1.45 Å) due to partial double bond character. |

| C=O Bond Length | ~1.24 Å | Typical length of a carbonyl double bond. |

| N-Cα Bond Length | ~1.46 Å | |

| Cα-C Bond Length | ~1.51 Å | |

| Omega (ω) Angle | ~180° (trans) | The dihedral angle of the peptide bond (Cα-C-N-Cα). The trans configuration is strongly favored due to steric hindrance. |

| Phi (φ) Angle | Variable | The dihedral angle around the N-Cα bond. For Lysine in various conformations, it can be found in both β-sheet and α-helical regions of the Ramachandran plot. |

| Psi (ψ) Angle | Variable | The dihedral angle around the Cα-C bond. For Leucine, these angles also vary depending on the local conformation. |

The overall conformation of this compound in solution is expected to be a dynamic ensemble of structures rather than a single, fixed conformation. This is due to the flexibility of the lysine and leucine side chains. Conformational studies on peptides containing lysine and leucine indicate that they can adopt various secondary structures, including α-helical and β-sheet-like conformations, depending on factors like concentration, pH, and the presence of salts.[3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and structural characterization of this compound.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following protocol is based on the Fmoc/tBu strategy.

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-Lys(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dipeptide ether

-

HPLC-grade water and acetonitrile

Protocol:

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Lys(Boc)-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Final Deprotection and Cleavage:

-

Treat the resin with 20% piperidine in DMF to remove the final Fmoc group.

-

Wash the resin with DMF and DCM, and then dry it under vacuum.

-

Cleave the peptide from the resin and remove the Boc side-chain protecting group simultaneously by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Collect the peptide precipitate by centrifugation.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol:

-

Sample Preparation: Dissolve the purified this compound peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Adjust the pH to the desired value.

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

-

1D ¹H NMR: To check for sample purity and get an initial overview of the proton signals.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used as an alternative to NOESY, especially for molecules with intermediate correlation times.

-

-

Data Analysis and Structure Calculation:

-

Resonance Assignment: Assign all the proton resonances to specific atoms in the peptide using the TOCSY and NOESY spectra.

-

Restraint Generation: Extract distance restraints from the NOESY/ROESY spectra.

-

Structure Calculation: Use a molecular dynamics and/or simulated annealing protocol with software like CYANA, XPLOR-NIH, or AMBER to generate an ensemble of 3D structures that are consistent with the experimental restraints.

-

Structure Validation: Validate the quality of the calculated structures using various statistical parameters.

-

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid method to assess the overall secondary structure content of a peptide in solution.[1][3]

Protocol:

-

Sample Preparation: Dissolve the this compound peptide in a CD-compatible buffer (e.g., phosphate buffer) to a concentration of approximately 0.1-0.2 mg/mL.

-

Data Acquisition:

-

Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short pathlength (e.g., 1 mm).

-

Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

-

Data Analysis: Analyze the resulting CD spectrum for characteristic signals of different secondary structures. For example, α-helices show negative bands around 222 nm and 208 nm, while β-sheets exhibit a negative band around 218 nm.[1]

Mandatory Visualizations

Peptide Bond Formation

The formation of the peptide bond between lysine and leucine is a dehydration reaction.

Caption: Formation of the this compound dipeptide through a dehydration reaction.

Solid-Phase Peptide Synthesis (SPPS) Workflow

A generalized workflow for the synthesis of a dipeptide using solid-phase methodology.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

This guide provides a foundational understanding of the this compound peptide bond, offering both theoretical insights and practical methodologies for its study. The provided protocols can be adapted for similar short peptides, making this a valuable resource for a wide range of research and development applications.

References

- 1. Circular Dichroism (CD) Spectroscopy | Department of Chemistry [ch.biu.ac.il]

- 2. Peptide bond planarity constrains hydrogen bond geometry and influences secondary structure conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational study of sequential Lys and Leu based polymers and oligomers using vibrational and electronic CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carrier design: conformational studies of amino acid (X) and oligopeptide (X-DL-Alam) substituted poly (L-lysine) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solid-Phase Synthesis of H-Lys-Leu-OH

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Lys-Leu-OH using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This protocol is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides in a laboratory setting.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[2][3] This methodology simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.[2][4]

This protocol details the synthesis of this compound using Fmoc-Leu-Wang resin as the solid support. The Fmoc group, which protects the α-amino group of the amino acids, is base-labile and is removed using a solution of piperidine in N,N-dimethylformamide (DMF).[5][6] The side chain of Lysine is protected by a tert-butoxycarbonyl (Boc) group, which is acid-labile and is removed during the final cleavage step.[7][8] The final peptide is cleaved from the Wang resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[9][10]

Materials and Reagents

| Material/Reagent | Grade/Specification |

| Fmoc-Leu-Wang Resin | 100-200 mesh, loading: 0.3-0.8 mmol/g[11] |

| Fmoc-Lys(Boc)-OH | Peptide synthesis grade[5][7] |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |

| Dichloromethane (DCM) | ACS grade or higher |

| Piperidine | ACS grade or higher |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |

| HBTU (HBTU) | Peptide synthesis grade |

| Trifluoroacetic Acid (TFA) | Reagent grade |

| Triisopropylsilane (TIS) | Reagent grade |

| Deionized Water (H₂O) | High purity |

| Diethyl Ether | Anhydrous, cold (<4°C) |

| Acetonitrile (ACN) | HPLC grade |

Experimental Protocol

The synthesis is performed in a specialized solid-phase reaction vessel equipped with a frit for filtration.

Resin Preparation (Swelling)

-

Weigh the Fmoc-Leu-Wang resin based on the desired synthesis scale (e.g., 0.1 mmol).

-

Transfer the resin to the reaction vessel.

-

Add DMF (approx. 10 mL per gram of resin) to the vessel.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[12]

-

Drain the DMF by filtration.

Step 1: Fmoc Deprotection of Leucine

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[12]

-

Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.[6]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

Step 2: Coupling of Fmoc-Lys(Boc)-OH

-

In a separate vial, prepare the coupling solution:

-

Dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to activate the amino acid.

-

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 2 hours at room temperature.

-

Optional: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Step 3: Final Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the peptide-resin.

-

Agitate for 20 minutes at room temperature to remove the N-terminal Fmoc group from the Lysine residue.

-

Drain the solution.

-

Wash the H-Lys(Boc)-Leu-resin thoroughly with DMF (5 times) followed by DCM (3 times).

-

Dry the resin under a vacuum for at least 1 hour.[10]

Step 4: Cleavage and Side-Chain Deprotection

-

Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v).[10] Use appropriate personal protective equipment (PPE) as TFA is highly corrosive.

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of starting resin).

-

Agitate the mixture for 2-3 hours at room temperature.[4][10] This step cleaves the peptide from the Wang resin and removes the Boc protecting group from the Lysine side chain.[8]

-

Filter the solution to separate the resin beads and collect the filtrate containing the peptide.

-

Wash the resin beads with a small amount of fresh TFA and combine the filtrates.[9]

Step 5: Peptide Precipitation and Isolation

-

Add the collected TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[9][10]

-

A white precipitate of the crude peptide should form.

-

Place the mixture at 4°C for at least 30 minutes to maximize precipitation.[9]

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether supernatant.

-

Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting each time.[10]

-

After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether.

Step 6: Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture containing 0.1% TFA.

-

Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]

-

Collect the fractions containing the pure peptide.

-

Confirm the identity and purity of the peptide using analytical HPLC and mass spectrometry (MS).[15][16] The expected mass for this compound (C₁₂H₂₅N₃O₃) is approximately 259.35 g/mol .

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for a 0.1 mmol scale synthesis.

| Step | Reagent/Component | Molar Excess (vs. Resin Loading) | Typical Reaction Time | Solvent | Expected Outcome |

| Resin Loading | Fmoc-Leu-Wang Resin | N/A | 30 min (Swelling) | DMF | Fully swollen resin |

| Fmoc Deprotection | 20% Piperidine/DMF | Large Excess | 20 min | DMF | Free N-terminal amine |

| Amino Acid Coupling | Fmoc-Lys(Boc)-OH | 3 eq | 2 hours | DMF | >99% coupling efficiency |

| HBTU | 2.9 eq | ||||

| DIPEA | 6 eq | ||||

| Cleavage & Deprotection | TFA/H₂O/TIS (95:2.5:2.5) | Large Excess | 2-3 hours | N/A | Cleaved, deprotected peptide |

| Purification | N/A | N/A | Varies | 0.1% TFA in H₂O/ACN | >95% purity by HPLC |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the solid-phase synthesis protocol for this compound.

Caption: Workflow for the solid-phase synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. books.rsc.org [books.rsc.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chempep.com [chempep.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. rsc.org [rsc.org]

- 11. chempep.com [chempep.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hplc.eu [hplc.eu]

- 15. benchchem.com [benchchem.com]

- 16. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Lysyl-Leucine Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of dipeptides, such as lysyl-leucine, is a fundamental process in peptide chemistry and drug discovery. Lysyl-leucine itself is a dipeptide composed of the amino acids lysine and leucine. This document provides detailed protocols and application notes for the chemical synthesis of lysyl-leucine, focusing on common strategies involving protecting groups and coupling reagents. The methodologies described are applicable for both solution-phase and solid-phase peptide synthesis (SPPS), with a focus on providing a clear and reproducible guide for researchers.

General Principles of Lysyl-Leucine Synthesis

The formation of a peptide bond between lysine and leucine requires the selective reaction between the carboxyl group of one amino acid and the amino group of the other. To prevent unwanted side reactions and polymerization, the reactive functional groups not involved in the peptide bond formation must be temporarily blocked using protecting groups.[1][2][3] The synthesis of lysyl-leucine, therefore, involves three main stages:

-

Protection: The α-amino group and the ε-amino group of lysine, and the carboxyl group of leucine are protected.

-

Coupling: The deprotected carboxyl group of the N-terminally protected lysine is activated and reacted with the deprotected amino group of the C-terminally protected leucine to form the peptide bond.

-

Deprotection: All protecting groups are removed from the resulting dipeptide to yield the final lysyl-leucine product.

Two primary strategies are widely employed in peptide synthesis: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.[1][4][5][] The choice of strategy dictates the type of protecting groups used and the conditions for their removal.

Data Presentation: Protecting Groups and Coupling Reagents

The selection of appropriate protecting groups and coupling reagents is critical for a successful synthesis, impacting reaction efficiency, yield, and purity. The following tables summarize common choices for the synthesis of lysyl-leucine.

Table 1: Common Protecting Groups for Lysine and Leucine

| Amino Acid | Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Lysine | α-Amino Group | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA)[7][8][9][10] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine)[1][5][11] | ||

| ε-Amino Group | Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation[1][8][10] | |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA)[4][12] | ||

| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Strong acid (e.g., HF)[1][13] | ||

| Leucine | Carboxyl Group | Methyl ester | -OMe | Saponification (base) or acid hydrolysis |

| Benzyl ester | -OBzl | Catalytic hydrogenation | ||

| tert-Butyl ester | -OtBu | Mild acid (e.g., TFA) |

Table 2: Common Coupling Reagents for Peptide Bond Formation

| Coupling Reagent | Abbreviation | Advantages |

| N,N'-Dicyclohexylcarbodiimide | DCC | Low cost, widely used in solution-phase synthesis.[14][15][16][17] |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble byproducts, suitable for aqueous reactions.[14][16] |

| 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HATU | High coupling efficiency, low racemization, effective for sterically hindered amino acids.[14][15] |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High reactivity, good for sterically hindered couplings.[14] |

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of lysyl-leucine using the Boc/Z protection strategy in solution phase, a common and illustrative method.

Logical Workflow for Lysyl-Leucine Synthesis

References

- 1. peptide.com [peptide.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. BOC Protection and Deprotection [bzchemicals.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. openaccesspub.org [openaccesspub.org]

- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 14. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 15. peptide.com [peptide.com]

- 16. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 17. bachem.com [bachem.com]

mass spectrometry analysis of H-Lys-Leu-OH

An Application Note on the Mass Spectrometry Analysis of H-Lys-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide this compound, composed of lysine and leucine, is a fundamental building block in many biologically active peptides and proteins. Its analysis by mass spectrometry is crucial for various applications, including proteomics, drug discovery, and peptide synthesis quality control. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), including sample preparation, instrument parameters, and expected fragmentation patterns.

Quantitative Data Summary

The theoretical monoisotopic mass and the predicted major fragment ions of this compound are summarized in the table below. This data is essential for the interpretation of the mass spectra. The presence of a basic residue (Lysine) at the N-terminus is expected to favor the retention of charge on the N-terminal fragment, leading to more intense b-ions.[1]

| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) |

| Precursor Ion | This compound | 260.1969 |

| b₁ ion | Lys | 129.1023 |

| y₁ ion | Leu | 132.1023 |

| b₂ ion | Lys-Leu | 242.1864 |

| Immonium ion | Lys | 101.0968 |

| Immonium ion | Leu | 86.0968 |

Note: The m/z values are for the singly charged ions ([M+H]⁺). The fragmentation pattern is predicted based on general principles of peptide fragmentation in Collision-Induced Dissociation (CID).

Experimental Workflow

The overall experimental workflow for the is depicted below.

Experimental Protocols

Sample Preparation

-

Reagents and Materials:

-

This compound peptide standard

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid (0.1% v/v)

-

Microcentrifuge tubes

-

-

Procedure:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in LC-MS grade water.

-

From the stock solution, prepare a working solution of 10 µg/mL in a solvent mixture of 50:50 (v/v) water:acetonitrile with 0.1% formic acid.

-

Vortex the working solution for 30 seconds to ensure complete dissolution.

-

Centrifuge the solution at 14,000 rpm for 5 minutes to pellet any insoluble material.

-

Transfer the supernatant to a clean autosampler vial for LC-MS analysis.

-

Liquid Chromatography (LC) Method

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-2% B

-

6.1-8 min: 2% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-